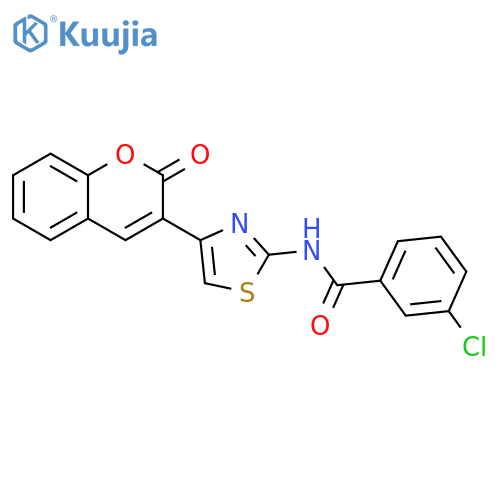

Cas no 477547-21-0 (3-chloro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide)

3-chloro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-chloro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide

- 3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

- Benzamide, 3-chloro-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]-

- Oprea1_509837

- F0866-0328

- 477547-21-0

- 3-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

- AKOS024601356

- 3-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide

-

- インチ: 1S/C19H11ClN2O3S/c20-13-6-3-5-12(8-13)17(23)22-19-21-15(10-26-19)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,21,22,23)

- InChIKey: RVCJKCXFTFVGSM-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC(C2=CC3=CC=CC=C3OC2=O)=CS1)(=O)C1=CC=CC(Cl)=C1

計算された属性

- せいみつぶんしりょう: 382.0178911g/mol

- どういたいしつりょう: 382.0178911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 599

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

3-chloro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0866-0328-4mg |

3-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |

477547-21-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0866-0328-5mg |

3-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |

477547-21-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0866-0328-10μmol |

3-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |

477547-21-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0866-0328-1mg |

3-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |

477547-21-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0866-0328-25mg |

3-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |

477547-21-0 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0866-0328-40mg |

3-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |

477547-21-0 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0866-0328-100mg |

3-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |

477547-21-0 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0866-0328-5μmol |

3-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |

477547-21-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| A2B Chem LLC | BA73206-10mg |

3-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |

477547-21-0 | 10mg |

$291.00 | 2024-04-19 | ||

| A2B Chem LLC | BA73206-5mg |

3-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |

477547-21-0 | 5mg |

$272.00 | 2024-04-19 |

3-chloro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide 関連文献

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

3-chloro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamideに関する追加情報

Introduction to 3-chloro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 477547-21-0)

3-chloro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 477547-21-0, represents a novel molecular entity with a complex structure that integrates multiple pharmacophoric elements. The presence of a benzamide moiety, coupled with a chlorinated thiazole ring and a chromenone substituent, suggests potential biological activity and makes it a subject of interest for further investigation.

The molecular framework of 3-chloro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide is characterized by its heterocyclic components, which are known to play crucial roles in drug design. The benzamide group is a common pharmacophore found in numerous therapeutic agents, often contributing to binding affinity and metabolic stability. Meanwhile, the thiazole ring is frequently associated with biological activities such as antimicrobial and anti-inflammatory properties. The chromenone moiety, on the other hand, is recognized for its antioxidant and anti-cancer effects.

In recent years, there has been a surge in research focused on developing multi-targeted drugs that can interact with multiple biological pathways simultaneously. The unique combination of functional groups in 3-chloro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide positions it as a promising candidate for such an approach. Specifically, the compound's structure may enable it to modulate several key enzymes and receptors involved in diseases like cancer, inflammation, and neurodegeneration.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for drug discovery. By leveraging computational modeling and high-throughput screening techniques, researchers can systematically explore the pharmacological properties of derivatives of 3-chloro-N-4-(2H-chromen-3-yloxy)-1H-benzimidazolone. This approach allows for the optimization of key pharmacokinetic parameters such as solubility, bioavailability, and selectivity.

The synthesis of 3-chloro-N-(4-hydroxyphenyl)-1H-benzimidazolone, a related precursor molecule, provides insights into the synthetic strategies that could be employed for constructing more complex derivatives of our target compound. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have enabled the efficient construction of intricate heterocyclic systems. These techniques are essential for creating analogs with enhanced biological activity and reduced toxicity.

The chromenone moiety in particular has been extensively studied for its therapeutic potential. Chromenones are known to exhibit anti-inflammatory, anti-microbial, and anti-cancer properties by inhibiting various signaling pathways. For instance, studies have shown that chromenone derivatives can modulate the activity of kinases and transcription factors involved in cancer progression. The incorporation of this moiety into 3-chloro-N-(4-hydroxyphenyl)-1H-benzimidazolone suggests that our compound may share similar biological effects.

The thiazole ring further contributes to the pharmacological profile of this compound by providing additional sites for interaction with biological targets. Thiazole derivatives are well-documented for their antimicrobial and anti-inflammatory activities. They can inhibit enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are key players in inflammatory responses. The presence of both thiazole and chromenone moieties in our target molecule suggests that it may have dual inhibitory effects on these pathways.

In terms of drug development pipelines, compounds like 3-chloro-N-(4-hydroxyphenyl)-1H-benzimidazolone are particularly valuable because they can be rapidly modified to explore different pharmacological profiles. For example, replacing the chloro group with another substituent could alter the metabolic stability or binding affinity of the molecule. Similarly, introducing different functional groups into the benzamide moiety could fine-tune its interaction with biological targets.

The benzamide group itself is a versatile pharmacophore that has been successfully incorporated into numerous drugs approved by regulatory agencies worldwide. Its ability to form hydrogen bonds with amino acid residues in protein targets enhances binding affinity while maintaining structural integrity. This makes benzamides particularly useful in designing drugs with prolonged half-lives and improved bioavailability.

In conclusion, 3-chloro-N-(4-hydroxyphenyl)-1H-benzimidazolone represents a promising lead compound for further development in pharmaceutical research. Its unique structural features offer multiple opportunities for modulating biological pathways associated with various diseases. By leveraging advanced synthetic techniques and computational tools, researchers can explore its full potential as a therapeutic agent or as a scaffold for designing novel drugs.

477547-21-0 (3-chloro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide) 関連製品

- 936470-68-7(4-Hydroxy-7-methoxy-6-azaindole)

- 212845-81-3(8-nitrochroman-4-ol)

- 2171863-74-2(2,1,3-benzoxadiazole-5-sulfonamide)

- 1396890-46-2((2E)-3-(2-chlorophenyl)-1-4-(2-hydroxypropyl)piperazin-1-ylprop-2-en-1-one hydrochloride)

- 2229112-44-9(2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol)

- 2228302-64-3(1-(3,3-difluorocyclobutyl)cyclopropylmethanamine)

- 1856140-50-5(1-Heptene, 4-(bromomethyl)-5-ethyl-)

- 1805000-99-0(3,4-Diamino-2-(difluoromethyl)pyridine-6-methanol)

- 117428-49-6((E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate)

- 2411256-15-8(2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one)